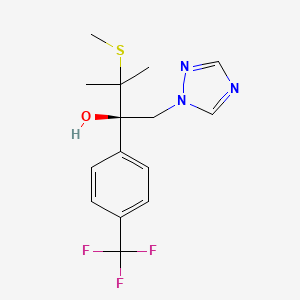

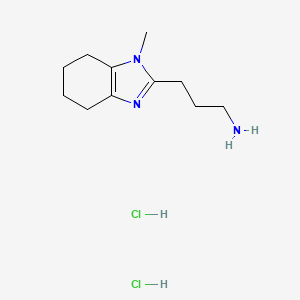

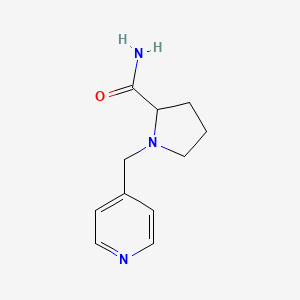

![molecular formula C19H22N2O B2371097 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone CAS No. 163733-55-9](/img/structure/B2371097.png)

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone

Overview

Description

“1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” is a synthetic compound that is classified under the group of cathinones. It has a molecular formula of C19H22N2O and a molecular weight of 294.39 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzylpiperazine moiety attached to a phenyl ethanone group .Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C (lit.) .Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone has been used in microwave-assisted synthesis to create new compounds with potential antibacterial activity. This process involves condensation with aryl aldehydes and cyclization with guanidine hydrochloride, leading to the formation of new compounds like 4-(4-(4-benzylpiperazin-1-yl)phenyl)-6-substituted phenyl pyrimidin-2-amine. These compounds have demonstrated significant antibacterial properties in screenings (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Novel Anticonvulsant Agents

The compound has also been involved in the synthesis of novel anticonvulsant agents. Research in this area has led to the development of new compounds, such as N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-(4-substituted benzaldehyde)-semicarbazone, which showed marked anticonvulsant properties in various models (Rajak et al., 2009).

Electrochemical Synthesis

Electrochemical oxidation of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, a closely related compound, has been studied, leading to the development of new phenylpiperazine derivatives. These derivatives were synthesized using an environmentally friendly electrochemical method, highlighting the potential for sustainable production of similar compounds (Nematollahi & Amani, 2011).

Novel CCR1 Antagonists

Research on novel CCR1 antagonists based on the 1-[4-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, identified from compound libraries, has led to the discovery of highly potent and selective CCR1 antagonists. These compounds have promising pharmacokinetic and toxicological profiles for potential clinical use (Pennell et al., 2013).

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition, particularly in environments like hydrochloric acid. Research in this area focuses on compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which have shown high inhibition efficiency and potential as corrosion inhibitors due to their molecular structure (Jawad et al., 2020).

Antimicrobial and Anticancer Properties

The compound has been synthesized and evaluated for its antimicrobial and anticancer activities. For instance, a series of derivatives were tested in vitro for antimicrobial and anticancer properties, showing potential as effective agents in these fields (Verma et al., 2015).

Synthesis of Edaravone Derivatives for Neuroprotection

New edaravone derivatives containing a benzylpiperazine moiety were synthesized, showing significant neuroprotective activities in both in vivo and in vitro models. These compounds have emerged as lead compounds for further discovery of neuroprotective agents, particularly for treating cerebral ischemic stroke (Gao et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting potential targets within the central nervous system .

Mode of Action

Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound may interact with neuronal voltage-sensitive sodium channels . This interaction could potentially inhibit the rapid firing of neurons, thereby preventing seizure activity.

Pharmacokinetics

The compound’s molecular weight (29439100) and LogP value (321430) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .

Properties

IUPAC Name |

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTPNGXKYQJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

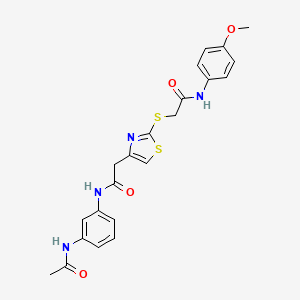

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

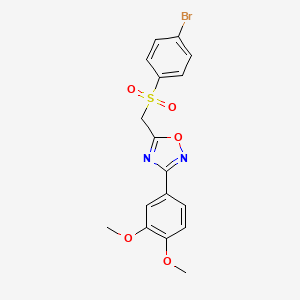

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

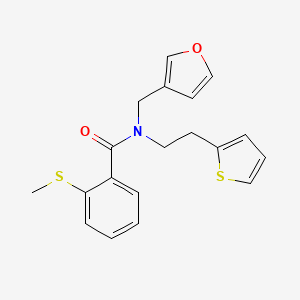

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)